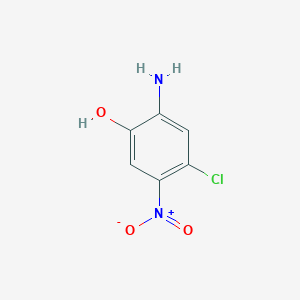

2-Amino-4-chloro-5-nitrophenol

描述

Significance and Research Context

2-Amino-4-chloro-5-nitrophenol is a significant organic compound within the sphere of chemical research and industrial synthesis. As a substituted aromatic phenol (B47542), its molecular structure, featuring an amino group, a chloro group, and a nitro group, provides a versatile platform for the synthesis of a wide array of more complex molecules. It is recognized as a crucial intermediate in the production of various commercial products, including dyes, pigments, and materials for photosensitive applications. google.com

In the realm of academic and industrial research, this compound is a subject of study for its role in the synthesis of herbicides and pharmaceuticals. google.com Its derivatives are being investigated for potential biological activities, including as enzyme inhibitors. The presence of both electron-donating (amino) and electron-withdrawing (nitro, chloro) groups on the benzene (B151609) ring makes it an interesting candidate for creating compounds with specific electronic and optical properties. Furthermore, as a chlorinated nitroaromatic compound, this compound is also studied in the context of environmental science, particularly concerning its biodegradation by microorganisms. frontiersin.org

| Property | Value |

| Molecular Formula | C6H5ClN2O3 |

| CAS Number | 6358-07-2 |

| Appearance | Light yellow to Brown powder/crystal |

| Synonyms | 5-Chloro-2-hydroxy-4-nitroaniline |

This table provides a summary of the basic properties of this compound. nih.govtcichemicals.com

Historical Perspectives in Chemical Synthesis and Relevant Applications

The development and synthesis of this compound are rooted in the broader history of industrial dye and pharmaceutical chemistry. The synthesis of substituted nitrophenols has been a focus of organic chemists for over a century, with early methods for related compounds dating back to the late 19th and early 20th centuries. orgsyn.org

Historically, the production of this compound has been approached through multi-step synthesis routes. One prominent method involves starting with 2-amino-4-chlorophenol (B47367). This precursor is first acylated, typically with acetic anhydride (B1165640), to protect the amino group. The resulting acetamido derivative then undergoes cyclization to form a benzoxazole (B165842) intermediate. Subsequent nitration of this intermediate, followed by hydrolysis, yields the final this compound product. google.com This process has been the subject of various patents, indicating its industrial relevance and the ongoing efforts to optimize reaction conditions and yields. google.comgoogle.com

Another synthetic approach involves the reduction of 2-chloro-5-nitrophenol (B15424). The choice of starting material and synthetic route often depends on the availability of precursors and the desired purity of the final product. The applications of this compound have historically been centered on its use as a key building block. In the dye industry, it serves as a precursor for azo dyes and other colorants. google.com Its derivatives have also found application as color couplers in photographic materials. google.comgoogle.com

Current State of Research and Prospective Future Directions

Current research on this compound continues to explore its synthetic utility and potential applications. A significant area of investigation is the development of more efficient and environmentally benign synthetic methods. This includes the exploration of novel catalysts and reaction conditions to improve yields and reduce waste. quickcompany.in

Researchers are actively using this compound as a starting material for the synthesis of novel heterocyclic compounds with potential biological activities. For instance, it has been used to create analogues of oxadiazole-linked compounds that have been evaluated for their anticancer and antibacterial properties. mdpi.com The unique substitution pattern of the molecule allows for the introduction of various functional groups, leading to a diverse library of new chemical entities for screening in drug discovery programs. google.com

From an environmental perspective, the microbial degradation of this compound is a key area of study. frontiersin.org As a chlorinated nitroaromatic compound, it can be a persistent environmental pollutant. Research into identifying and characterizing bacteria capable of degrading this compound is crucial for developing bioremediation strategies. frontiersin.org

Future research is likely to focus on several key areas:

Novel Synthetic Applications: Exploring the use of this compound in the synthesis of materials with advanced properties, such as nonlinear optical (NLO) materials. researchgate.net

Green Chemistry: The development of sustainable and cost-effective manufacturing processes for this compound and its derivatives. quickcompany.in

Medicinal Chemistry: The design and synthesis of new pharmaceutical agents based on the this compound scaffold, targeting a range of diseases. google.commdpi.com

Bioremediation: Further investigation into the metabolic pathways of microbial degradation to enhance the removal of this compound from contaminated environments. frontiersin.org

| Research Area | Focus |

| Synthetic Chemistry | Development of efficient and eco-friendly synthesis methods. |

| Medicinal Chemistry | Synthesis of novel compounds with potential anticancer and antibacterial activities. |

| Environmental Science | Study of microbial degradation for bioremediation purposes. |

| Materials Science | Exploration as a precursor for advanced materials like NLO crystals. |

This table summarizes the current and future research directions for this compound.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-amino-4-chloro-5-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O3/c7-3-1-4(8)6(10)2-5(3)9(11)12/h1-2,10H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZARYBZGMUVAJMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)[N+](=O)[O-])O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O3 | |

| Record name | 2-AMINO-4-CHLORO-5-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19762 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5024471 | |

| Record name | 2-Amino-4-chloro-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-amino-4-chloro-5-nitrophenol is an orange powder that turns dark at 392 °F. (NTP, 1992) | |

| Record name | 2-AMINO-4-CHLORO-5-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19762 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 0.1 mg/mL at 72 °F (NTP, 1992) | |

| Record name | 2-AMINO-4-CHLORO-5-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19762 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

6358-07-2 | |

| Record name | 2-AMINO-4-CHLORO-5-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19762 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-4-chloro-5-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6358-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-amino-4-chloro-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006358072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6358-07-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7537 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-amino-4-chloro-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-4-chloro-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-chloro-5-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.145 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Amino-4-chloro-5-nitrophenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S23ZR6J4GW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

437 °F (Decomposes) (NTP, 1992) | |

| Record name | 2-AMINO-4-CHLORO-5-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19762 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthetic Methodologies and Reaction Pathways of 2 Amino 4 Chloro 5 Nitrophenol

Established Synthetic Routes and Reaction Mechanisms

Acylation-Cyclization-Nitration-Hydrolysis Sequences (e.g., from 2-Amino-4-chlorophenol (B47367) precursors)

A prominent and well-documented synthetic route to 2-Amino-4-chloro-5-nitrophenol commences with the precursor 2-Amino-4-chlorophenol. This multi-step process is designed to protect the reactive amino and hydroxyl groups, direct the nitration to the desired position, and finally deprotect to yield the target molecule. A typical sequence is as follows:

Acylation: The synthesis begins with the acylation of 2-Amino-4-chlorophenol, often using acetic anhydride (B1165640). This step protects the amino group by converting it into an acetamido group, forming 2-acetamido-4-chlorophenol. This protection is crucial to prevent unwanted side reactions in subsequent steps. google.com

Cyclization: The resulting 2-acetamido-4-chlorophenol undergoes a cyclization reaction. In the presence of a dehydrating agent like phosphorus pentoxide (P₂O₅), the acetamido and hydroxyl groups react to form a benzoxazole (B165842) ring system, yielding 5-chloro-2-methylbenzoxazole (B95198). google.com This step effectively protects the hydroxyl group and further deactivates the ring towards electrophilic attack at certain positions.

Nitration: The 5-chloro-2-methylbenzoxazole is then subjected to nitration. A mixture of concentrated nitric acid and sulfuric acid (mixed acid) is typically employed for this electrophilic aromatic substitution. The directing effects of the existing substituents guide the nitro group to the 6-position of the benzoxazole ring, forming 5-chloro-2-methyl-6-nitrobenzoxazole. google.com

Hydrolysis: The final step involves the hydrolysis of the benzoxazole ring and the acetamido group. This is usually achieved through alkaline hydrolysis with a strong base like sodium hydroxide (B78521), followed by acidification with an acid such as hydrochloric acid. This two-part process opens the oxazole (B20620) ring and cleaves the acetyl group, regenerating the amino and hydroxyl functionalities and yielding the final product, this compound. google.com

This sequence is advantageous as it allows for controlled introduction of the nitro group at the desired position, which would be challenging to achieve by direct nitration of 2-Amino-4-chlorophenol due to the strong activating and directing effects of the amino and hydroxyl groups.

Alternative Synthetic Approaches and Modifications

While the acylation-cyclization-nitration-hydrolysis sequence is a primary method, other synthetic strategies exist. One such alternative involves the direct nitration of a substituted aminophenol. For instance, the synthesis of the isomeric 2-amino-6-chloro-4-nitrophenol (B3029376) can be achieved by the direct electrophilic nitration of 2-amino-6-chlorophenol. In this case, the strong ortho-, para-directing effects of the hydroxyl and amino groups guide the nitro group to the 4-position.

Another approach involves nucleophilic aromatic substitution. For example, the synthesis of 2-amino-6-chloro-4-nitrophenol can also start from 2,6-dichloro-4-nitrophenol. The chlorine at the 6-position is activated towards nucleophilic attack by ammonia (B1221849) due to the electron-withdrawing effects of the nitro group at the para-position and the other chloro group at the ortho-position. This reaction typically requires elevated temperatures and pressures.

Modifications to the primary synthetic route are also documented. For example, after the hydrolysis step in the four-step sequence, the resulting this compound can be further modified to introduce other functional groups if desired.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while ensuring process safety and efficiency. Key parameters that are often adjusted include temperature, reaction time, and the concentration of reagents.

In the nitration step of the acylation-cyclization-nitration-hydrolysis sequence, the concentration of nitric acid has been identified as a crucial factor. Using concentrated nitric acid in the range of 80-90% at a controlled temperature of 0–5°C has been shown to be effective. google.com

For the synthesis of the precursor 4-chloro-2-aminophenol from 2,5-dichloronitrobenzene, specific conditions have been patented to achieve high conversion and purity. The hydrolysis of 2,5-dichloronitrobenzene is carried out using 20–30% w/v aqueous sodium hydroxide at 142–148°C under a pressure of 3.5–4.0 kg/cm ² for 6–8 hours, resulting in a conversion efficiency of over 95% to 4-chloro-2-nitrophenol (B165678). quickcompany.in The subsequent reduction of the nitro group to an amino group to form 4-chloro-2-aminophenol is reported to yield a product with a titrimetric purity of ≥98%.

The following table summarizes some of the optimized reaction conditions found in the literature for key steps in the synthesis of this compound and its precursors.

| Reaction Step | Reactants | Reagents/Catalyst | Temperature (°C) | Pressure | Time (h) | Yield/Purity |

| Nitration of 5-chloro-2-methylbenzoxazole | 5-chloro-2-methylbenzoxazole | 80–90% HNO₃/H₂SO₄ | 0–5 | - | - | - |

| Hydrolysis of 2,5-Dichloronitrobenzene | 2,5-Dichloronitrobenzene | 20–30% w/v NaOH(aq) | 142–148 | 3.5–4.0 kg/cm ² | 6–8 | >95% conversion |

| Reduction of 4-chloro-2-nitrophenol | 4-chloro-2-nitrophenol | - | - | - | - | ≥98% purity |

| Benzoylation of this compound | This compound, Benzoyl chloride | Triethylamine, N,N-dimethylacetamide | ~50 | - | ~0.5 | 94% |

| Benzoylation of this compound | This compound, Benzoyl chloride | 4-dimethylaminopyridine, Acetonitrile | Room Temp to 50 | - | ~0.5 | 84% |

Stereoselective and Regioselective Synthesis Considerations

Regioselectivity is a paramount concern in the synthesis of polysubstituted aromatic compounds like this compound. The goal is to control the position of the incoming functional groups to avoid the formation of undesired isomers, which can be difficult and costly to separate.

The multi-step synthesis involving acylation and cyclization is a prime example of a strategy to enforce regioselectivity. By temporarily converting the amino and hydroxyl groups into a benzoxazole ring, their powerful and sometimes conflicting directing effects are masked. This allows for the nitration to be directed specifically to the desired position on the aromatic ring.

In cases of direct nitration of substituted phenols, achieving high regioselectivity can be more challenging. The outcome is dictated by the electronic and steric effects of the substituents already present on the ring. For instance, in the nitration of 2-amino-6-chlorophenol, the hydroxyl and amino groups are strong ortho- and para-directors, leading to the preferential formation of 2-amino-6-chloro-4-nitrophenol.

Advanced methods for achieving regioselectivity in the synthesis of substituted aromatics include the use of protecting groups to temporarily block certain reactive sites and directed ortho-metalation, which utilizes organometallic reagents to introduce substituents at specific positions adjacent to a directing group.

Catalytic Systems in Synthesis

Catalytic systems play a significant role in various steps of the synthesis of this compound and its precursors, offering advantages such as increased reaction rates, improved selectivity, and more environmentally friendly conditions.

One of the key applications of catalysis is in the reduction of nitro groups. The conversion of 4-chloro-2-nitrophenol to 4-chloro-2-aminophenol, a crucial precursor, is often carried out via catalytic hydrogenation. acs.org Various catalysts have been investigated for this transformation, including palladium on carbon (Pd/C) and Raney nickel. acs.org While Raney nickel is a less expensive option, Pd/C has been shown to provide higher selectivity and better catalyst sustainability for repeated use. acs.org Studies have shown that using 1% Pt/C can effectively catalyze the hydrogenation of 4-chloro-2-nitrophenol to 4-chloro-2-aminophenol exclusively. researchgate.net

In some synthetic routes, catalytic systems are also employed for chlorination reactions. For example, the synthesis of 2-chloro-4-aminophenol can involve a chlorination reaction of nitrophenol in the presence of a catalyst. google.com Additionally, a method for synthesizing 2-chloro-4-aminophenol involves a reduction reaction using hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst system comprising activated carbon and ferric trichloride (B1173362) hexahydrate. google.comgoogle.com A significant advantage of this catalytic system is its recyclability, allowing it to be used for multiple reaction cycles. google.comgoogle.com

The choice of catalyst and reaction conditions is crucial for achieving the desired product with high selectivity and for preventing side reactions such as dehalogenation. For instance, in the hydrogenation of 4-chloro-2-nitrophenol, dechlorination can become a significant side reaction at higher temperatures, particularly with a Pd/γ-Al₂O₃ catalyst. researchgate.net

Process Chemistry and Scale-Up Methodologies

The transition from laboratory-scale synthesis to industrial-scale production of this compound requires careful consideration of process chemistry and scale-up methodologies. The primary goals are to ensure safety, efficiency, cost-effectiveness, and environmental sustainability.

Key considerations in the scale-up of the synthesis include:

Heat Management: Many of the reactions involved, particularly nitration, are highly exothermic. Effective heat management is crucial to prevent runaway reactions and ensure product quality. Industrial reactors are equipped with sophisticated cooling systems to maintain precise temperature control.

Reagent Handling and Dosing: The safe handling and controlled addition of corrosive and reactive reagents like concentrated acids and strong bases are of utmost importance on a large scale. Automated dosing systems are often employed to ensure accuracy and minimize operator exposure.

Mixing and Mass Transfer: Efficient mixing is essential to ensure homogeneity and maximize reaction rates, especially in heterogeneous reaction mixtures involving solids and liquids. The design of industrial reactors and agitators is optimized to address these mass transfer limitations.

Work-up and Product Isolation: The procedures for quenching the reaction, neutralizing the mixture, and isolating the product need to be adapted for large-scale operations. This often involves the use of large filtration units and dryers. For example, in the synthesis of 4-chloro-2-aminophenol, after the reduction step, the reaction mass is filtered, and the pH is adjusted to precipitate the product. quickcompany.in

Solvent and Catalyst Recovery: To improve the economic viability and reduce the environmental impact of the process, the recovery and recycling of solvents and catalysts are critical. The catalytic system of activated carbon and ferric trichloride hexahydrate used in one of the synthetic routes for a precursor is noted for its recyclability. google.comgoogle.com

Process Safety: A thorough hazard analysis is conducted for each step of the process to identify potential risks and implement appropriate safety measures. This includes measures to prevent over-pressurization, control exotherms, and handle hazardous materials safely.

Use of Continuous Flow Reactors: Modern chemical manufacturing is increasingly adopting continuous flow technology, such as microchannel reactors. google.com These systems offer several advantages over traditional batch reactors, including better heat and mass transfer, improved safety due to smaller reaction volumes, and the potential for higher yields and purity. google.com A method for synthesizing 4-fluoro-2-nitroaniline (B1293508) using a microchannel reactor has been developed, highlighting the potential for this technology in the synthesis of related nitroaromatic compounds. google.com

By carefully addressing these process chemistry and scale-up challenges, the synthesis of this compound can be carried out safely and efficiently on an industrial scale.

Impurity Profiling in Synthetic Products

A common industrial synthesis of this compound involves a multi-step process starting from 2-amino-4-chlorophenol. njit.edu This pathway includes an initial acylation to protect the amino group, followed by a cyclization, nitration, and subsequent hydrolysis to yield the final product. njit.edu Each of these steps presents an opportunity for the formation of impurities.

The primary categories of impurities found in synthetically produced this compound include:

Process-Related Impurities: These are substances that are directly related to the manufacturing process, including residual starting materials, intermediates that were not fully converted, and products of side reactions.

Reagent-Related Impurities: This category includes any residual reagents, solvents, or catalysts that are not completely removed during the purification process.

Degradation Products: Although generally stable, prolonged exposure to harsh conditions could potentially lead to the degradation of the final product.

A detailed examination of the synthetic route allows for the identification of the most probable impurities. For instance, the nitration step is critical and can lead to the formation of isomeric byproducts if the reaction conditions are not precisely controlled. The presence of a chloro- and an amino- (or protected amino) group on the aromatic ring directs the position of the incoming nitro group, but variations in temperature or nitrating agent concentration can result in the formation of undesired isomers.

The table below outlines the potential impurities that may be present in the final product based on the described synthetic pathway.

Interactive Data Table: Potential Impurities in the Synthesis of this compound

| Impurity Name | Chemical Structure | CAS Number | Potential Origin |

| 2-Amino-4-chlorophenol | C₆H₆ClNO | 95-85-2 | Unreacted starting material from the initial step of the synthesis. njit.edu |

| 2-Acetamido-4-chlorophenol | C₈H₈ClNO₂ | 2621-53-6 | Incomplete hydrolysis of the acetylated intermediate. njit.edu |

| 5-Chloro-2-methylbenzoxazole | C₈H₆ClNO | 6628-69-9 | Residual intermediate from the cyclization step. njit.edu |

| 5-Chloro-2-methyl-6-nitrobenzoxazole | C₈H₅ClN₂O₃ | 6358-08-3 | Unreacted intermediate prior to the final hydrolysis step. njit.edu |

| 2-Amino-4-chloro-6-nitrophenol | C₆H₅ClN₂O₃ | 6358-09-4 | Isomeric byproduct formed during the nitration step due to alternative positioning of the nitro group. |

| Dichloro-nitrophenol isomers | C₆H₄Cl₂NO₃ | Various | Potential byproducts if chlorination and nitration steps are not well-controlled, leading to over-chlorination. |

The control and monitoring of these impurities are typically achieved through advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) is a widely used method for the separation and quantification of the main component and its related substances. google.com The development of a robust analytical method is essential for quality control in the manufacturing process, ensuring that the final product meets the required purity specifications, which can be greater than 99%. lookchem.com

Chemical Reactivity and Derivatization of 2 Amino 4 Chloro 5 Nitrophenol

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution involves an electrophile attacking the electron-rich benzene (B151609) ring. The outcome of such reactions on 2-Amino-4-chloro-5-nitrophenol is governed by the directing effects of the existing substituents.

Activating Groups: The hydroxyl (-OH) and amino (-NH2) groups are strong activating groups and are ortho, para-directors. masterorganicchemistry.com They increase the electron density of the ring, particularly at the positions ortho and para to them, making the ring more susceptible to electrophilic attack.

Deactivating Groups: The nitro (-NO2) group is a strong deactivating group and a meta-director due to its powerful electron-withdrawing nature. The chloro (-Cl) group is a deactivating group but is an ortho, para-director. masterorganicchemistry.comgeorganics.sk

In this compound, the positions available for substitution are C3 and C6. The directing effects are as follows:

Position C3: ortho to the -NH2 group, but meta to the -OH, -Cl, and -NO2 groups.

Position C6: ortho to the -OH group and para to the -NH2 group.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a leaving group, such as a halogen. georganics.sklibretexts.org In this compound, the chlorine atom at C4 is positioned ortho to the strongly electron-withdrawing nitro group at C5.

This arrangement activates the C-Cl bond towards attack by nucleophiles. Although aryl chlorides are generally less reactive in SNAr reactions than corresponding fluorides, the activation by the adjacent nitro group makes the displacement of the chloride ion feasible under appropriate conditions. google.comlibretexts.org This reaction allows for the introduction of various nucleophiles at the C4 position. For example, studies on structurally similar compounds, like 4-chloro-5-fluoro-2-nitrophenol, have shown that a halogen can be displaced by nucleophiles such as alkoxides under basic conditions. mdpi.com

Reactions Involving the Amine Functionality

The primary aromatic amine group (-NH2) is a key reactive center in the molecule, readily undergoing acylation, alkylation, and diazotization. noaa.gov

The amino group can be readily acylated by reacting with acylating agents like acid chlorides or anhydrides to form amides. A prominent example is the N-acylation with benzoyl chloride to produce 2-benzamido-4-chloro-5-nitrophenol. google.comprepchem.com This reaction is typically performed in a suitable solvent, sometimes in the presence of a base to neutralize the HCl byproduct. google.com The greater nucleophilicity of the amino group compared to the hydroxyl group generally ensures selective N-acylation under neutral or slightly basic conditions. google.com

Table 1: Synthesis of 2-benzamido-4-chloro-5-nitrophenol

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield | Reference(s) |

| This compound | Benzoyl Chloride | Ethyl Acetate (B1210297) | Reflux for 2 hours | 2-benzamido-4-chloro-5-nitrophenol | 98.6% (calculated from molar quantities provided) | prepchem.com |

| This compound | Benzoyl Chloride | N,N-Dimethylacetoamide | Dropwise addition at ~50°C, with Triethylamine | 2-benzamido-4-chloro-5-nitrophenol | 84% | google.com |

| This compound | Benzoyl Chloride | N-Dimethylacetamide | Dropwise addition at ~5°C, with Pyridine | 2-benzamido-4-chloro-5-nitrophenol | Not specified | google.com |

The nitrogen atom of the amino group can also be functionalized through alkylation, forming secondary or tertiary amines. For the related compound 2-amino-6-chloro-4-nitrophenol (B3029376), N-alkylation has been achieved by reaction with a carboxylic acid in the presence of sodium borohydride. google.com Another synthetic route involves the reaction of both the amine and hydroxyl groups with dibromoalkanes to form fused heterocyclic systems, such as 1,5-benzoxazepine derivatives, which constitutes a combined N- and O-alkylation. researchgate.net

As a primary aromatic amine, this compound can undergo diazotization. This reaction involves treating the amine with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). doubtnut.commasterorganicchemistry.com The process converts the amino group into a diazonium salt (-N2+Cl-).

The resulting aryl diazonium salt is a highly valuable synthetic intermediate. masterorganicchemistry.com It can be used in:

Sandmeyer and related reactions: Where the diazonium group is replaced by a wide variety of substituents (e.g., -Cl, -Br, -CN, -OH). masterorganicchemistry.com

Azo coupling reactions: The diazonium ion acts as an electrophile and attacks electron-rich aromatic rings, such as phenols and anilines, to form highly colored azo compounds (-N=N-). doubtnut.comresearchgate.net

Reactions Involving the Hydroxyl Functionality

The phenolic hydroxyl group can participate in several characteristic reactions, although its reactivity can be influenced by the other substituents and reaction conditions.

O-Alkylation (Ether Formation): The hydroxyl group can be converted into an ether by reaction with alkylating agents, such as alkyl halides or sulfates, typically under basic conditions.

O-Acylation (Ester Formation): Esterification can be achieved using acylating agents. However, in competitive reactions, acylation usually occurs preferentially at the more nucleophilic amino group. google.com To achieve O-acylation, the amino group often needs to be protected first.

Intramolecular Cyclization: The hydroxyl group can react with an adjacent, suitably modified amino group to form heterocyclic structures. For instance, a common reaction sequence involves the acylation of the amino group, followed by dehydration to form a benzoxazole (B165842) ring system. google.com This demonstrates the cooperative reactivity of the ortho-amino and hydroxyl groups.

Etherification and Esterification Reactions

The phenolic hydroxyl group of this compound can undergo esterification, a reaction that converts it into an ester. This transformation is typically achieved by reacting the phenol (B47542) with an acylating agent, such as an acid chloride or anhydride (B1165640). The reactivity of the hydroxyl group can be influenced by the reaction conditions. While the amino group is generally more nucleophilic, the hydroxyl group's reactivity can be enhanced, for instance, by converting it to a more potent nucleophile, the phenoxide ion, through the use of a base.

A notable example is the condensation reaction of 2-amino-4-sodium nitrophenolate (the sodium salt of 2-amino-4-nitrophenol) with nitrobenzoyl chloride. This reaction specifically yields an ester intermediate, which can then be used in further synthetic steps, such as cyclization to form benzoxazole derivatives. google.com In this process, the use of the sodium salt form ensures that the reaction occurs at the hydroxyl position. google.com

Another synthetic approach involves the reaction of this compound with benzoyl chloride. google.com Depending on the conditions, particularly the type of base used, the reaction can be directed to occur at either the amino or the hydroxyl group. google.com The formation of an ester product from such a reaction has been documented, and this ester derivative demonstrates different reactivity in subsequent ring-closure reactions compared to its amide counterpart. google.com

| Reactant | Reagent | Product | Reference |

|---|---|---|---|

| 2-Amino-4-sodium nitrophenolate | Nitrobenzoyl chloride | Ester intermediate | google.com |

| This compound | Benzoyl chloride | Ester derivative (e.g., 2-amino-4-chloro-5-nitrophenyl benzoate) | google.com |

Reactions Involving the Nitro Functionality

The nitro group is a key functional group that significantly influences the chemical properties of the molecule and serves as a versatile handle for further derivatization.

Reduction Pathways to Aminophenol Derivatives

The nitro group of this compound can be reduced to an amino group, yielding diaminophenol derivatives. This transformation is crucial for the synthesis of various compounds, including dyes and pharmaceutical intermediates. google.com The reduction can be achieved through various chemical and biological methods.

Chemical reduction often employs metal-based reducing agents. For instance, the reduction of a nitro group on a chlorophenol ring can be accomplished using zinc powder in the presence of hydrochloric acid. nih.gov Another common method is catalytic hydrogenation, where hydrogen gas is used with a metal catalyst like platinum on carbon or Raney nickel. quickcompany.in

Biological or enzymatic reduction pathways have also been identified for related chloronitrophenols. Bacteria such as Ralstonia eutropha and Cupriavidus sp. have been shown to degrade these compounds. nih.govfrontiersin.org The degradation often starts with the reduction of the nitro group. In Cupriavidus sp. strain CNP-8, a nitroreductase enzyme (MnpA) catalyzes the partial reduction of 2-chloro-5-nitrophenol (B15424) to 2-chloro-5-hydroxylaminophenol, proceeding through a 2-chloro-5-nitrosophenol intermediate. frontiersin.org This hydroxylamine (B1172632) derivative can then undergo further transformations. nih.gov

| Starting Material (Analog) | Method/Reagent | Intermediate Product | Final Product | Reference |

|---|---|---|---|---|

| 2-Chloro-5-nitrophenol | Zinc powder / HCl | Not specified | 2-Amino-5-chlorophenol | nih.gov |

| 4-Chloro-2-nitrophenol (B165678) | H₂ / Raney Ni | Not specified | 2-Amino-4-chlorophenol (B47367) | quickcompany.in |

| 2-Chloro-5-nitrophenol | Nitroreductase (MnpA) | 2-Chloro-5-nitrosophenol | 2-Chloro-5-hydroxylaminophenol | frontiersin.org |

| 2-Chloro-5-hydroxylaminophenol | Enzymatic Bamberger rearrangement | Not specified | 2-Amino-5-chlorohydroquinone | nih.gov |

Cyclization and Heterocyclic Compound Formation

The ortho-disposed amino and hydroxyl groups in this compound provide a perfect scaffold for cyclization reactions to form five- or six-membered heterocyclic rings, most notably benzoxazoles. These reactions are fundamental in the synthesis of a wide range of biologically active compounds and materials.

One common strategy involves the reaction of the o-aminophenol with a one-carbon synthon. For example, o-aminophenols can react with cyanating agents like cyanogen (B1215507) bromide or, as a less hazardous alternative, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid to yield 2-aminobenzoxazoles. acs.org

Alternatively, the amino group can first be acylated, followed by an intramolecular cyclization. A patent describes the acylation of 2-amino-4-chlorophenol with acetic anhydride to form 2-acetamido-4-chlorophenol, which is then cyclized in the presence of a dehydrating agent to generate 5-chloro-2-methylbenzoxazole (B95198). google.com This benzoxazole can then be nitrated and hydrolyzed to produce this compound. google.com This sequence highlights the reversible nature of the benzoxazole formation.

The condensation of this compound with dicarbonyl compounds like benzil (B1666583) can lead to the formation of Schiff bases (imines). jetir.org The resulting ligand, containing azomethine (-C=N-) linkages, can then chelate with metal ions. jetir.org

Furthermore, derivatives of this compound can undergo ring-closure reactions. For example, 2-benzamido-4-chloro-5-nitrophenol can be cyclized by heating with p-toluenesulfonic acid to form the corresponding benzoxazole derivative. google.com Similarly, an ester intermediate formed from 2-amino-4-sodium nitrophenolate and nitrobenzoyl chloride can be cyclized under strong acid catalysis to produce a 2-(nitrophenyl)-5-nitrobenzoxazole. google.com

| Reactant(s) | Reagent/Condition | Product | Reference |

|---|---|---|---|

| 2-Acetamido-4-chlorophenol | Dehydrating agent | 5-Chloro-2-methylbenzoxazole | google.com |

| This compound + Benzil | Acid catalyst, reflux | Schiff base ligand | jetir.org |

| 2-Benzamido-4-chloro-5-nitrophenol | p-Toluenesulfonic acid, heat | Benzoxazole derivative | google.com |

| Ester intermediate from 2-amino-4-sodium nitrophenolate | Strong acid | 2-(Nitrophenyl)-5-nitrobenzoxazole | google.com |

| o-Aminophenol + NCTS | BF₃·Et₂O, reflux | 2-Aminobenzoxazole | acs.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| 2-Acetamido-4-chlorophenol |

| This compound |

| 2-Amino-4-chlorophenol |

| 2-Amino-4-sodium nitrophenolate |

| 2-Amino-5-chlorohydroquinone |

| 2-Amino-5-chlorophenol |

| 2-Aminobenzoxazole |

| 2-Benzamido-4-chloro-5-nitrophenol |

| 2-Chloro-5-hydroxylaminophenol |

| 2-Chloro-5-nitrophenol |

| 2-Chloro-5-nitrosophenol |

| 2-(Nitrophenyl)-5-nitrobenzoxazole |

| 4-Chloro-2-nitrophenol |

| 5-Chloro-2-methylbenzoxazole |

| Acetic anhydride |

| Benzil |

| Benzoyl chloride |

| Cyanogen bromide |

| N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) |

| Nitrobenzoyl chloride |

| p-Toluenesulfonic acid |

Analytical and Spectroscopic Characterization Methodologies in Research

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating 2-Amino-4-chloro-5-nitrophenol from complex mixtures and quantifying its presence.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of nitrophenol compounds. While specific validated methods for this compound are not extensively detailed in the provided search results, the principles of HPLC method development for related compounds are well-established. For instance, a study on 2-amino-5-nitrophenol, a structurally similar hair dye ingredient, demonstrated the development and validation of an HPLC method for its quantification in various matrices. nih.govnih.gov This method showcased good linearity, high accuracy (ranging from 93.1% to 110.2%), and good precision (1.1% to 8.1%). nih.govnih.gov

The development of an isocratic HPLC method for other phenols and nitrophenols often involves the use of a monolithic column and an internal standard like 2-chlorophenol. chromatographyonline.com The optimization of such methods includes studying different organic modifiers (e.g., methanol (B129727) and acetonitrile), pH, and flow rates. chromatographyonline.com Purity of this compound is often reported as ≥98.0% as determined by HPLC analysis. tcichemicals.comcir-safety.org

A typical HPLC analysis of related compounds might involve the following parameters:

| Parameter | Example Value |

| Column | Chromolith RP-18e (150 mm × 4.6 mm I.D.) chromatographyonline.com |

| Mobile Phase | 50 mM acetate (B1210297) buffer (pH 5.0)-acetonitrile (80:20, v/v) chromatographyonline.com |

| Flow Rate | 3 mL min⁻¹ chromatographyonline.com |

| Detection | UV-absorbance-DAD chromatographyonline.com |

| Internal Standard | 2-chlorophenol chromatographyonline.com |

This table presents example parameters based on methods for similar compounds and is for illustrative purposes.

Gas Chromatography (GC) is another powerful technique for the analysis of phenols. Method 8041A outlines a procedure for analyzing phenols using open-tubular, capillary column gas chromatography. epa.gov This method can be applied to underivatized phenols using a flame ionization detector (FID). epa.gov For enhanced sensitivity and separation, derivatization procedures are often employed. epa.gov These can involve methylation with diazomethane (B1218177) or derivatization with pentafluorobenzyl bromide (PFBBr). epa.gov

However, some phenols, particularly dinitrophenols, may not derivatize effectively with PFBBr. epa.gov Additionally, co-elution of certain phenol (B47542) derivatives can occur on specific GC columns, necessitating careful column selection or the use of a dual-column setup for confirmation. epa.gov

Hyphenated techniques, which couple chromatographic separation with mass spectrometric detection, are invaluable for the definitive identification and purity assessment of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, providing both retention time and mass-to-charge ratio data for robust compound identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is frequently used for the analysis of volatile and thermally stable compounds. For less volatile compounds like phenols, derivatization is often necessary before GC-MS analysis. mdpi.com In the analysis of related chloronitrophenols, GC-MS has been successfully used to identify metabolites in degradation pathways. plos.orgplos.org A typical GC-MS analysis might involve a capillary column (e.g., DB-1) with a temperature program to ensure efficient separation of components. plos.orgplos.org The mass spectrometer then provides detailed structural information based on the fragmentation patterns of the analyte.

Spectroscopic Investigations for Structural Elucidation

Spectroscopic methods provide a deep insight into the molecular structure of this compound by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the precise arrangement of atoms within a molecule. Both ¹H NMR and ¹³C NMR spectra provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively. chemicalbook.com While a detailed spectral analysis for this compound is not available in the provided results, ¹H NMR and ¹³C NMR spectra for this compound are referenced, indicating their use in its characterization. chemicalbook.comchemicalbook.com For similar chlorinated nitroaromatic compounds, aromatic proton signals in ¹H NMR spectra are typically observed in the δ 7.5–8.5 ppm range.

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. The IR and Raman spectra of a molecule are unique and act as a molecular "fingerprint." These techniques are sensitive to the vibrations of chemical bonds, and the resulting spectra show characteristic absorption or scattering bands for different functional groups. researchgate.netelsevierpure.com

For this compound, IR and Raman spectroscopy can confirm the presence of the amino (-NH₂), chloro (-Cl), nitro (-NO₂), and hydroxyl (-OH) functional groups, as well as the aromatic ring structure. Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to aid in the assignment of vibrational frequencies observed in the experimental spectra. nih.govresearchgate.net

Characteristic Vibrational Frequencies for Functional Groups in Aromatic Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| O-H (Phenol) | Stretching | 3600 - 3200 |

| In-plane bending | ~1200 | |

| N-H (Amine) | Stretching (asymmetric & symmetric) | 3500 - 3300 |

| Scissoring | 1650 - 1580 | |

| C=C (Aromatic) | Ring Stretching | 1600 - 1450 |

| NO₂ (Nitro) | Asymmetric Stretching | 1570 - 1500 |

| Symmetric Stretching | 1370 - 1300 | |

| C-Cl (Chloro) | Stretching | 800 - 600 |

This table provides general ranges for the indicated functional groups in aromatic compounds. The exact positions of the bands for this compound will be influenced by the specific electronic environment created by the combination of all substituents on the aromatic ring.

Elemental Analysis and Titrimetric Methods

Elemental analysis and titrimetric methods are classical analytical techniques that provide fundamental information about the composition and purity of this compound.

Elemental analysis for carbon (C), hydrogen (H), and nitrogen (N) is routinely performed to verify the empirical formula of the synthesized compound and its derivatives. The experimentally determined percentages of these elements are compared with the theoretically calculated values. A close agreement between the found and calculated values confirms the elemental composition and purity of the sample. researchgate.netyu.edu.jo

Titrimetric methods, specifically neutralization titration, have been used to determine the purity of this compound. One supplier specifies a purity of at least 98.0% as determined by this method. avantorsciences.com This suggests that the acidic phenolic proton or the basic amino group can be titrated against a standard base or acid, respectively, to quantify the compound. In the context of its derivatives, titrimetric techniques have also been used to determine the stability constants of metal complexes. grafiati.com

Table 3: Purity Specification for this compound by Titrimetric Analysis

| Parameter | Specification | Method | Reference |

| Purity | min. 98.0 % | Neutralization titration | avantorsciences.com |

Thermal Analysis and Decomposition Pathways

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to investigate the thermal stability and decomposition behavior of this compound. researchgate.netgrafiati.comresearchgate.netresearchgate.netchemicc.comchemicc.comjetir.org

TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and the presence of any volatile components. DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, revealing information about phase transitions such as melting and decomposition. jetir.org

Studies on Schiff base complexes derived from this compound have shown that these complexes can exhibit enhanced thermal stability compared to the parent ligand. jetir.org The TGA of these complexes often shows a multi-step decomposition pattern, which can sometimes end with the formation of a stable metal oxide as the final residue. grafiati.com For the parent ligand itself, DSC can reveal an endothermic event that may correspond to its degradation. jetir.org The melting point of this compound is reported to be in the range of 219.0 to 222.0 °C, with decomposition. avantorsciences.com

Table 4: Thermal Properties of this compound

| Property | Value | Method | Reference |

| Melting Point | 219.0 to 222.0 °C (with decomposition) | Not specified | avantorsciences.com |

| Thermal Behavior | Subject to thermal degradation | TGA/DSC | jetir.org |

Based on a comprehensive review of available scientific literature, there is a significant lack of specific toxicological research data for the chemical compound This compound (CAS No. 6358-09-4). The information required to populate the requested sections on its genotoxicity, cytotoxicity, receptor interactions, and in vivo toxicity mechanisms is not available in the public domain through the conducted searches.

Much of the existing data pertains to isomers of this compound, most notably 2-Amino-6-chloro-4-nitrophenol (B3029376) , which shares the same CAS number in some databases, leading to potential confusion. However, due to the strict requirement to focus solely on this compound, the data for its isomers cannot be used as a substitute, as structural differences can significantly alter toxicological profiles.

For instance, while studies on related nitroaromatic compounds indicate general concerns such as hematological effects and the potential for mutagenicity, specific experimental results for this compound are absent. epa.govnies.go.jp A Quantitative Structure-Activity Relationship (QSAR) study included this compound in a dataset to model toxicity against the protozoan Tetrahymena pyriformis, but this does not provide the specific mammalian or in vitro mechanistic data required by the outline. researchgate.net

Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided detailed outline for the compound this compound.

Toxicological and Ecotoxicological Research: Mechanisms and Environmental Impact

In Vivo Toxicological Mechanisms (Focus on Systemic Effects and Molecular Pathways)

Potential for Sensitization and Irritation Mechanisms

2-Amino-4-chloro-5-nitrophenol has been identified as a skin and eye irritant. aksci.comnoaa.gov Exposure can lead to inflammation of the skin, characterized by itching, scaling, reddening, or blistering. aksci.com Eye contact may result in redness, pain, and watering. aksci.com Inhalation of the compound can also cause respiratory irritation. aksci.com

While specific mechanistic studies on sensitization for this compound are limited, related compounds like 2-amino-6-chloro-4-nitrophenol (B3029376) have been shown to be skin sensitizers. industrialchemicals.gov.aucir-safety.org For instance, a Local Lymph Node Assay (LLNA) on 2-amino-6-chloro-4-nitrophenol indicated its potential to cause skin sensitization. cir-safety.orgeuropa.eu The Scientific Committee on Consumer Products (SCCP) has also noted that many hair dyes, a potential application for these types of compounds, are skin sensitizers. cir-safety.org The process of skin sensitization involves an immunological response following topical exposure, which can lead to allergic contact dermatitis upon subsequent contact.

Ecotoxicological Impact and Environmental Fate

The release of this compound into the environment is a concern due to its persistence and potential for adverse ecological effects.

Biodegradation Pathways and Microbial Metabolism

Microbial degradation is a key process in the environmental breakdown of this compound. Several bacterial strains have been identified that can utilize related chloronitrophenols as a source of carbon and energy.

One notable example is the bacterium Cupriavidus sp. strain CNP-8, which has been isolated from pesticide-contaminated soil and demonstrates the ability to degrade 2-chloro-5-nitrophenol (B15424) (2C5NP). frontiersin.orgnih.gov This strain utilizes a partial reductive pathway for the degradation of 2C5NP. frontiersin.orgnih.gov The degradation process is initiated by the partial reduction of the nitro group. nih.gov

The degradation of a similar compound, 2-chloro-4-nitrophenol (B164951) (2C4NP), by Burkholderia sp. strain RKJ 800 proceeds through an oxidative mechanism, highlighting that different microorganisms can employ distinct pathways for the breakdown of related chemicals. nih.gov In this strain, the degradation is initiated by the oxidative removal of the nitro group. nih.gov Another bacterium, Arthrobacter sp. SPG, degrades 2-chloro-4-aminophenol (2C4AP) by first converting it to chlorohydroquinone (B41787) (CHQ) through deamination. nih.gov

The table below summarizes the microbial metabolism of related chloronitrophenols by different bacterial strains.

| Bacterial Strain | Compound Degraded | Key Metabolic Feature | Reference |

| Cupriavidus sp. strain CNP-8 | 2-chloro-5-nitrophenol (2C5NP) | Partial reductive pathway | frontiersin.orgnih.gov |

| Burkholderia sp. strain RKJ 800 | 2-chloro-4-nitrophenol (2C4NP) | Oxidative mechanism | nih.gov |

| Arthrobacter sp. SPG | 2-chloro-4-aminophenol (2C4AP) | Deamination to chlorohydroquinone | nih.gov |

Identification and Characterization of Environmental Metabolites

The biodegradation of chloronitrophenols results in the formation of various intermediate metabolites. In the degradation of 2C5NP by Cupriavidus sp. strain CNP-8, the initial step involves the reduction of the nitro group to a hydroxylamino group, forming 2-chloro-5-hydroxylaminophenol. frontiersin.orgnih.gov This is then followed by further enzymatic reactions.

For the related compound 2C4NP, degradation by Burkholderia sp. strain RKJ 800 leads to the formation of chlorohydroquinone (CHQ) and subsequently hydroquinone (B1673460) (HQ). nih.gov In the degradation of 2-chloro-4-aminophenol by Arthrobacter sp. SPG, the identified metabolites include chlorohydroquinone and γ-hydroxymuconic semialdehyde. nih.gov

The degradation of 2C4NP in a microbial electrolysis cell system has been shown to produce a variety of intermediates, including 2-chloro-4-aminophenol, 4-aminophenol, and hydroquinone, indicating multiple degradation pathways can occur. eeer.org

The following table details the identified metabolites from the degradation of related chloronitrophenols.

| Original Compound | Degrading Microorganism/System | Identified Metabolites | Reference |

| 2-chloro-5-nitrophenol (2C5NP) | Cupriavidus sp. strain CNP-8 | 2-chloro-5-hydroxylaminophenol | frontiersin.orgnih.gov |

| 2-chloro-4-nitrophenol (2C4NP) | Burkholderia sp. strain RKJ 800 | Chlorohydroquinone, Hydroquinone | nih.gov |

| 2-chloro-4-aminophenol (2C4AP) | Arthrobacter sp. SPG | Chlorohydroquinone, γ-hydroxymuconic semialdehyde | nih.gov |

| 2-chloro-4-nitrophenol (2C4NP) | Microbial Electrolysis Cell | 2-chloro-4-aminophenol, 4-aminophenol, hydroquinone | eeer.org |

Degradation Kinetics and Environmental Persistence in Various Media

The rate of degradation of chloronitrophenols is influenced by environmental conditions such as pH, temperature, and the presence of other organic compounds. nih.gov For example, Cupriavidus sp. strain CNP-8 can degrade 2C4NP at temperatures ranging from 20 to 40 °C and at pH values from 5 to 10. nih.gov

Studies on the degradation kinetics of 2C5NP by Cupriavidus sp. strain CNP-8 have shown that the degradation is concentration-dependent. frontiersin.orgnih.gov The strain completely degraded 0.3 mM of 2C5NP in 36 hours. frontiersin.orgnih.gov The degradation of 2C4NP by Burkholderia sp. strain RKJ 800 in sterile soil was complete within 8 days, while in non-sterile soil, complete degradation occurred in 7 days. nih.gov

The persistence of these compounds in the environment is a significant concern. Due to their non-volatile nature and long half-life, chloronitrophenols are considered long-lived pollutants. frontiersin.org

The table below presents the degradation kinetics for related chloronitrophenols under different conditions.

| Compound | Microorganism/System | Medium | Degradation Time | Reference |

| 2-chloro-5-nitrophenol (0.3 mM) | Cupriavidus sp. strain CNP-8 | Liquid Culture | 36 hours | frontiersin.orgnih.gov |

| 2-chloro-4-nitrophenol | Burkholderia sp. strain RKJ 800 | Sterile Soil | 8 days | nih.gov |

| 2-chloro-4-nitrophenol | Burkholderia sp. strain RKJ 800 | Non-sterile Soil | 7 days | nih.gov |

Remediation Strategies and Technologies for Environmental Contamination

Bioremediation, using microorganisms to break down pollutants, is a promising and cost-effective strategy for cleaning up sites contaminated with chloronitrophenols. frontiersin.orgresearchgate.net The isolation of bacterial strains like Cupriavidus sp. CNP-8 and Arthrobacter sp. SPG, which can utilize these compounds as a sole source of carbon and energy, opens up possibilities for their use in bioremediation applications. frontiersin.orgnih.gov

Microcosm studies have demonstrated the potential of these bacteria to degrade chloronitrophenols in soil. nih.govnih.gov For instance, Arthrobacter sp. SPG has been shown to rapidly degrade 2C4AP in both sterile and non-sterile soil. nih.gov

Another technology being explored is the use of microbial electrolysis cells (MECs), which can enhance the degradation of compounds like 2C4NP. eeer.org This electrochemical-biological hybrid system can accelerate the breakdown of these pollutants. eeer.org

Bioaccumulation Potential and Trophic Transfer Considerations

Phenolic compounds, including derivatives like this compound, have been noted for their potential to accumulate in biological systems. This raises concerns about their ecological impact and the possibility of bioaccumulation in food chains. However, specific data on the bioaccumulation potential and trophic transfer of this compound itself is currently limited. Further research is needed to fully understand the extent of this risk.

Advanced Research Applications and Computational Studies

Role as a Synthetic Intermediate for Advanced Organic Compounds

2-Amino-4-chloro-5-nitrophenol serves as a crucial starting material or intermediate in the synthesis of a variety of advanced organic compounds, including herbicides, novel dyes and pigments, photosensitive materials, and pharmaceutical intermediates.

Precursor for Herbicide Development

This compound is identified as an important organic synthesis raw material for the creation of herbicides. researchgate.netgoogle.com While specific commercial herbicides derived directly from this compound are not extensively detailed in readily available literature, its structural motifs are present in more complex herbicidal molecules. For instance, the synthesis of aminophenoxazinones, a class of compounds investigated for their phytotoxicity and potential as natural herbicides, involves the oxidative coupling of substituted aminophenols. mdpi.com A plausible synthetic pathway for a herbicidal derivative could involve the reaction of this compound with another substituted aminophenol to form a phenoxazinone core, a structure known for its biological activity. mdpi.com The development of novel phenylpyrazole derivatives with herbicidal activity also utilizes precursors with similar substitution patterns, suggesting the potential for this compound in this area. researchgate.net

Building Block for Novel Dyes and Pigments

The structure of this compound makes it a valuable building block for the synthesis of new dyes and pigments. researchgate.netgoogle.com It is particularly useful in the production of azo dyes and as a component in hair dye formulations. google.comrsc.orgrsc.orgsciencemadness.orgnih.gov Azo dyes are synthesized through a diazotization reaction of a primary aromatic amine, followed by coupling with an electron-rich nucleophile. nih.gov In this context, the amino group of this compound can be diazotized and then coupled with various aromatic compounds to produce a wide range of colors.

One specific application is in hair coloring products, where it is used to achieve red and gold-blond shades. nih.gov Its utility in this field is due to its ability to impart strong, lasting color that is stable. google.com

The following table provides an example of a dye synthesized using a related aminophenol, illustrating the general principle of azo dye formation.

| Starting Material (Amine) | Coupling Agent | Resulting Dye Class |

| p-Aminophenol | 4-Chloro-2-nitrophenol (B165678) | Azo Dye |

Table 1: Example of Azo Dye Synthesis.

Intermediate for Photosensitive Materials and Color Couplers in Imaging Science

This compound is a key intermediate in the synthesis of photosensitive materials, specifically color couplers used in photographic science. researchgate.netgoogle.com Color couplers are chemical compounds that react with the oxidation products of a developing agent to form a dye, thus creating the color image in photographic film and paper.

A patented process describes the preparation of a cyan coupler by reacting this compound with a substituted p-cyanophenyl isocyanate. epo.org This reaction forms a 2-(substituted p-cyanophenyl)ureido compound, which functions as the cyan dye-forming coupler. epo.org The synthesis involves suspending this compound in toluene (B28343) and adding a solution of o-cyanophenyl isocyanate, followed by heating under reflux. epo.org The resulting crystalline product is a key component in color photographic materials, demonstrating the direct application of this compound in imaging science. epo.org

Synthesis of Pharmaceutical Intermediates and Analogs (e.g., achiral analogs of duocarmycin SA)

A significant area of research involving this compound is its use as an intermediate in the synthesis of pharmaceutical compounds, most notably achiral analogs of duocarmycin SA. uea.ac.ukgoogle.com The duocarmycins are a class of highly potent antitumor antibiotics that derive their biological activity from their ability to alkylate DNA. uea.ac.ukucl.ac.uk The synthesis of analogs is aimed at developing compounds with improved therapeutic profiles.

In the synthesis of these analogs, this compound is used as a starting material. google.com A typical synthetic route involves the benzylation of the phenolic hydroxyl group, followed by a series of reactions to construct the complex heterocyclic core of the duocarmycin analog. uea.ac.uk The presence of the chloro and nitro groups on the phenyl ring of the starting material is crucial for the subsequent chemical transformations and the final biological activity of the analog.

The following table outlines a general synthetic sequence for duocarmycin analogs starting from a related aminophenol.

| Starting Material | Key Reaction Steps | Final Product Class |

| 2-Amino-5-nitrophenol | Benzyl protection, Iodination, Cross-coupling, Cyclization, Boc protection | Duocarmycin Analogs |

Table 2: Generalized Synthetic Scheme for Duocarmycin Analogs.

Materials Science Applications (e.g., functional polymers, composites)

The reactivity of this compound also lends itself to applications in materials science, particularly in the development of functional polymers and composites. Its derivatives can be used to create polymers with specific desirable properties.

One area of application is in the synthesis of benzoxazole (B165842) derivatives. The ortho-aminophenol structure within this compound (or its reduced form) can react to form a benzoxazole ring, a heterocyclic structure known for its high thermal stability, chemical resistance, and unique optical properties like fluorescence. This makes polymers containing this moiety potentially suitable for high-performance applications.

Furthermore, this compound can be used to synthesize Schiff base ligands. For example, the condensation reaction of this compound with benzil (B1666583) in the presence of an acid catalyst yields a novel Schiff base ligand, 6,6'-((1,2-Diphenylethane-1,2-diylidene)bis(azaneylylidene))bis(4-chloro-3-nitrophenol). jetir.org This ligand can then be coordinated with metal ions like Co(II) and Ni(II) to form metal complexes. jetir.org Such complexes have been shown to possess enhanced thermal stability and potential catalytic and biological activities, making them interesting for the development of new functional materials. jetir.org

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling are powerful tools for understanding the intrinsic molecular properties of chemical compounds and predicting their reactivity and potential applications. While detailed computational studies specifically focused on this compound are not extensively published, research on closely related structures provides valuable insights.

Density Functional Theory (DFT) calculations have been employed to study the molecular structure and electronic properties of a Schiff base ligand derived from this compound and its metal complexes. jetir.org These theoretical studies help in understanding the structural features and thermal stability of these materials. jetir.org

In a broader context, Quantitative Structure-Activity Relationship (QSTR) studies on the aquatic toxicity of various aromatic compounds have included this compound. Such studies utilize topological indices and other molecular descriptors to build models that can predict the biological activity of new chemical compounds.

Furthermore, DFT calculations have been performed on related molecules like 2-amino-4-chlorobenzonitrile (B1265954) to investigate their geometry, vibrational frequencies, and electronic structures. analis.com.my These studies provide a framework for how computational methods can be applied to elucidate the properties of this compound itself, including its potential for applications in areas like corrosion inhibition and energy storage. analis.com.my

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those utilizing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and geometric structure of molecules. While detailed DFT studies on this compound itself are not widely published, research on its derivatives provides significant insight.

For instance, a novel Schiff base ligand, synthesized from the acid-catalyzed condensation of Benzil and this compound, was analyzed using DFT calculations. jetir.orgjetir.org These computational methods are crucial for predicting molecular geometry, orbital energies, and various reactivity indicators. In the study, geometry optimizations were conducted in the gas phase using Gaussian 16W software. The calculations employed the B3LYP/6-31G level for the free Schiff base ligand (SBE) and the LANL2DZ basis set for its Cobalt (II) and Nickel (II) metal complexes. jetir.org The resulting minimum energy calculations confirmed the structural stability of these newly synthesized compounds. jetir.org

Table 1: Calculated Minimum Energies for a Schiff Base Derived from this compound and its Metal Complexes

| Compound | Calculation Level | Minimum Energy (Hartree) |

|---|---|---|

| Schiff Base Ligand (SBE) | B3LYP/6-31G | -2590.355 |

| Cobalt (II) Complex (SBECo) | LANL2DZ | -1996.966 |

| Nickel (II) Complex (SBENi) | LANL2DZ | -2021.149 |

Data sourced from a study on a novel Schiff base ligand synthesized using this compound. jetir.org

These theoretical calculations are fundamental for understanding the electronic landscape of the molecule, which governs its reactivity and interactions.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations offer a way to observe the time-dependent behavior of a molecular system, providing insights into conformational changes and intermolecular interactions. Direct MD simulation studies specifically for this compound are not prominent in the available literature. However, the application of this technique is well-established for similar and related molecular systems.

For example, MD simulations are used to model how hair dye ingredients interact with proteins like keratin. Such simulations could map the binding process of this compound, identifying key interactions such as hydrogen bonds or van der Waals forces with amino acid residues. In other research involving complex derivatives, MD simulations have been employed to validate the stability of a ligand-protein complex by analyzing parameters like the root-mean-square deviation (RMSD), confirming that the molecule remains stably bound within the active site of a target protein. researchgate.net These examples highlight the potential of MD simulations to explore the conformational landscape of this compound and predict its behavior in a biological environment.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Analysis for Biological and Environmental Fate Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the biological activity or environmental fate of chemicals based on their molecular structure. This compound has been included in several QSAR studies to predict its aquatic toxicity. nih.govut.ac.irbiochempress.com

These studies often focus on the toxicity of nitroaromatic compounds towards the ciliate Tetrahymena pyriformis. nih.gov The toxicity is typically measured as the inverse logarithm of the concentration that causes 50% growth inhibition (log (IGC₅₀)⁻¹). nih.gov In one such study, this compound was part of a large dataset of 95 nitroaromatic compounds used to develop QSAR models using techniques like Partial Least Squares (PLS) and Classification and Regression Trees (CART). nih.gov These models identified hydrophobicity and electrophilicity as key structural factors contributing to the toxicity mechanism. nih.gov Another QSAR study on nitrobenzene (B124822) derivatives used semi-empirical PM6 calculations to derive molecular descriptors, finding that the conductor-like screening model (COSMO) area and dipole moment correlated well with toxicological data. dergipark.org.tr

Table 2: Aquatic Toxicity Data for this compound used in QSAR Studies

| Organism | Endpoint | Value | Reference(s) |

|---|---|---|---|

| Tetrahymena pyriformis | log (IGC₅₀)⁻¹ (mM) | 1.17 | nih.gov, ut.ac.ir |

| Tetrahymena pyriformis | pIGC₅₀ | 1.17 | ut.ac.ir |

| Poecilia reticulata | Not Specified | 1.18 | biochempress.com |